molecular formula C13H17N3 B13269760 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine

Cat. No.: B13269760
M. Wt: 215.29 g/mol
InChI Key: GFTVDCJVKQVXRE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 2-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures (80-100°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex pyrazole derivatives with potential pharmaceutical applications.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 2-methylphenyl group and a propyl group on the pyrazole ring differentiates it from other pyrazole derivatives, potentially leading to distinct pharmacological activities and applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(2-methylphenyl)-5-propylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-3-6-13-11(14)9-15-16(13)12-8-5-4-7-10(12)2/h4-5,7-9H,3,6,14H2,1-2H3

InChI Key

GFTVDCJVKQVXRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2C)N

Origin of Product

United States

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